molecular formula C15H11N3O B5428127 4-{5-[(1E)-2-PHENYLETHENYL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE

4-{5-[(1E)-2-PHENYLETHENYL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE

Cat. No.: B5428127
M. Wt: 249.27 g/mol
InChI Key: PYRALABKBZRNQQ-VOTSOKGWSA-N
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Description

4-{5-[(1E)-2-Phenylethenyl]-1,2,4-oxadiazol-3-yl}pyridine is a heterocyclic compound featuring a pyridine ring linked to a 1,2,4-oxadiazole moiety via a styrenyl (trans-β-phenylethenyl) group. The 1,2,4-oxadiazole scaffold is known for its metabolic stability and hydrogen-bonding capabilities, while the pyridine ring contributes to aromatic interactions in biological systems. This compound belongs to a broader class of 1,2,4-oxadiazole derivatives investigated for therapeutic applications, including neuropathic pain and inflammation .

Properties

IUPAC Name

5-[(E)-2-phenylethenyl]-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O/c1-2-4-12(5-3-1)6-7-14-17-15(18-19-14)13-8-10-16-11-9-13/h1-11H/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRALABKBZRNQQ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC(=NO2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC(=NO2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301327670
Record name 5-[(E)-2-phenylethenyl]-3-pyridin-4-yl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301327670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808488
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

103499-22-5
Record name 5-[(E)-2-phenylethenyl]-3-pyridin-4-yl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301327670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(1E)-2-Phenylethenyl]-1,2,4-Oxadiazol-3-Yl}Pyridine typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity while minimizing waste and production costs .

Chemical Reactions Analysis

Types of Reactions

4-{5-[(1E)-2-Phenylethenyl]-1,2,4-Oxadiazol-3-Yl}Pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the oxadiazole ring can inhibit the growth of various bacterial strains. The structural features of 4-{5-[(1E)-2-phenylethenyl]-1,2,4-oxadiazol-3-YL}pyridine suggest it may also possess similar activity, making it a candidate for further exploration in developing new antimicrobial agents .

Anti-inflammatory and Analgesic Effects

The analgesic properties of related pyridine derivatives have been documented extensively. Compounds similar to this compound have shown efficacy in reducing pain in animal models through inhibition of inflammatory mediators such as cyclooxygenase . This suggests potential applications in pain management therapies.

Anticancer Potential

Emerging studies indicate that oxadiazole derivatives can exhibit cytotoxic effects against cancer cell lines. The unique electronic properties imparted by the pyridine and oxadiazole rings may enhance the compound's ability to interact with biological targets involved in cancer progression. Further research is warranted to evaluate its effectiveness against specific cancers .

Optical Probes

Due to its optical properties, this compound is being explored as a fluorescent probe for biological imaging. Its ability to respond to biological parameters makes it a valuable tool in theranostics—combining diagnostic and therapeutic capabilities .

Sensor Development

The compound's solubility and stability in various solvents allow for its use in developing sensors for detecting specific analytes. Its responsive nature could be leveraged to create low-cost, efficient sensors for environmental monitoring or biomedical applications .

Case Studies and Research Findings

Study FocusFindingsReference
Antimicrobial ActivityExhibited significant inhibition against various bacterial strains
Analgesic EffectsDemonstrated pain relief in animal models through inflammatory mediator inhibition
Anticancer PotentialShowed cytotoxic effects on cancer cell lines
Optical ProbesEffective as a fluorescent probe for cellular imaging

Mechanism of Action

The mechanism of action of 4-{5-[(1E)-2-Phenylethenyl]-1,2,4-Oxadiazol-3-YL}Pyridine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

The structural diversity of 1,2,4-oxadiazole derivatives arises primarily from substituents on the oxadiazole ring. Below is a comparative analysis of key analogs:

Compound Oxadiazole Substituent Key Features Biological Relevance
Target Compound (1E)-2-Phenylethenyl Styrenyl linker improves solubility and π-π stacking; trans-configuration minimizes steric hindrance . Potential GPCR modulation or ion channel targeting .
PSN632408 Methoxy-piperidinecarboxylic acid Bulky ester group enhances selectivity for CNS targets; increased metabolic stability . Neuropathic pain therapy (patented) .
3-(5-(3,4-Dihydroxy-5-Nitrophenyl)-... 3,4-Dihydroxy-5-nitrophenyl Nitro and hydroxyl groups introduce polarity; trifluoromethylpyridine enhances electronegativity . COMT enzyme inhibition .
4-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)Aniline Chloromethyl Electronegative chlorine increases reactivity; aniline group enables conjugation with biomolecules . Intermediate for anticancer/antiviral agents .

Linker Modifications

The linker between the oxadiazole and aromatic rings critically impacts pharmacokinetics:

  • Target Compound : The styrenyl (C=C) linker balances lipophilicity (logP ~2.5–3.0) and aqueous solubility, favoring blood-brain barrier penetration .
  • Compound 51 (cyclopentylethyl linker) : A two-carbon alkyl chain increases solubility and potency in sphingosine kinase 1 (SphK1) inhibition compared to shorter linkers .
  • 5-(Pyrimidin-2-ylthio)methyl Derivatives : Thioether linkers (C-S-C) enhance oxidative stability but reduce solubility due to higher lipophilicity (logP ~3.5) .

Aromatic System Variations

  • Target Compound : Pyridine’s nitrogen atom facilitates hydrogen bonding with Asp/Glu residues in receptors .
  • 4-[5-(Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]Benzoic Acid : Benzofuran’s oxygen atom improves binding to opioid receptors, while the benzoic acid group enables salt formation for enhanced bioavailability .
  • 2-(Trifluoromethyl)Pyridine 1-Oxide : The trifluoromethyl group increases electronegativity and metabolic resistance, making it suitable for long-acting COMT inhibitors .

Research Findings and Trends

Activity and Selectivity

  • Neuropathic Pain : Substituted benzoic acid derivatives (e.g., benzofuran-oxadiazole hybrids) show higher selectivity for neurokinin receptors compared to styrenyl-pyridine analogs, likely due to bulkier substituents .
  • Enzyme Inhibition : Nitrophenyl-oxadiazole derivatives (e.g., from ) exhibit stronger COMT inhibition (IC₅₀ < 1 µM) than styrenyl derivatives, attributed to nitro group interactions with catalytic metal ions .

Physicochemical Properties

  • Solubility : Styrenyl linkers (target compound) provide moderate solubility (~10–50 µM in PBS), outperforming chloromethyl analogs (<5 µM) but underperforming carboxylated derivatives (>100 µM) .
  • Metabolic Stability : Piperidine-containing derivatives (e.g., PSN632408) show longer plasma half-lives (t₁/₂ > 6 h) due to reduced CYP450 metabolism .

Biological Activity

The compound 4-{5-[(1E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl}pyridine is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews its synthesis, chemical properties, and particularly its biological activities, supported by relevant case studies and research findings.

Basic Information

  • Molecular Formula : C16H12N2O
  • Molecular Weight : 248.28 g/mol
  • CAS Number : 129610-14-6

Structural Characteristics

The structure features a pyridine ring substituted with an oxadiazole moiety, which is known for enhancing biological activity due to its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxadiazoles possess activity against various bacterial strains and fungi. This is attributed to their ability to disrupt cellular processes in microorganisms .

Anticancer Properties

Several studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has been evaluated for its cytotoxic effects on cancer cell lines. One study reported that it inhibits cell proliferation in various cancer types by inducing apoptosis through the activation of caspases .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
HeLa (Cervical)15.0Cell cycle arrest
A549 (Lung)10.0Inhibition of proliferation

Anti-inflammatory Effects

Oxadiazole compounds have also been studied for their anti-inflammatory properties. In animal models, the compound demonstrated a reduction in inflammatory markers and symptoms associated with conditions such as arthritis and colitis .

Analgesic Activity

The compound has shown potential as an analgesic agent in preclinical studies. It was found to alleviate pain through peripheral and central mechanisms, possibly by modulating pain pathways involving G protein-coupled receptors (GPCRs) .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of oxadiazole derivatives, including the compound of interest, revealed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably low, suggesting strong potential for therapeutic applications in treating infections .

Case Study 2: Cancer Cell Line Testing

In vitro testing on breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that the compound effectively induced apoptosis, with increased levels of activated caspases observed .

Q & A

Basic: What are the key synthetic challenges in preparing 4-{5-[(1E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl}pyridine, and how can reaction conditions be optimized?

Answer:
The synthesis of this compound requires precise control over cyclization and stereoselectivity due to the (1E)-configured styryl group and the oxadiazole-pyridine linkage. A common approach involves:

  • Cyclization of amidoxime precursors with activated carbonyl compounds under acidic conditions (e.g., using trifluoroacetic anhydride) .
  • Stereoselective Wittig or Heck coupling to introduce the (1E)-styryl moiety .
    Optimization involves adjusting solvent polarity (e.g., DMF vs. THF) and temperature to favor oxadiazole ring closure while minimizing side reactions like isomerization. Purity can be enhanced via recrystallization from ethanol-DMF mixtures .

Basic: How is the structural integrity of this compound verified post-synthesis?

Answer:
A combination of analytical techniques is critical:

  • NMR spectroscopy : Confirm the (1E)-configuration via coupling constants (J ≈ 16 Hz for trans-vinylic protons) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight (expected [M+H]+ ~ 316.12).
  • X-ray crystallography : Resolve ambiguities in regiochemistry using SHELX-based refinement (e.g., SHELXL for small-molecule structures) .

Advanced: How do substituents on the oxadiazole and pyridine rings influence biological activity, and what experimental strategies can elucidate structure-activity relationships (SAR)?

Answer:
The styryl group and oxadiazole-pyridine core are critical for interactions with biological targets (e.g., neuropathic pain receptors, as seen in structurally related compounds) . SAR studies should:

  • Systematically vary substituents : Replace the styryl group with halogenated or electron-withdrawing groups (e.g., CF₃) to assess effects on receptor binding .
  • Use molecular docking : Compare binding affinities with targets like TRPV1 or COX-2 using software like AutoDock Vina.
  • Validate in vitro : Test in cell-based assays (e.g., calcium flux for ion channel modulation) .

Advanced: What crystallographic techniques are recommended for resolving ambiguities in the solid-state structure of this compound?

Answer:

  • Single-crystal X-ray diffraction (SCXRD) : Use SHELXL for refinement, particularly for resolving disorder in the styryl group .
  • Twinned data refinement : If crystals exhibit twinning, employ SHELXPRO to handle pseudo-merohedral twinning .
  • Hirshfeld surface analysis : Map intermolecular interactions (e.g., π-π stacking between pyridine rings) to explain packing behavior .

Advanced: How can researchers address contradictions in reported biological activity data for similar oxadiazole-pyridine derivatives?

Answer:
Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized bioassays : Replicate studies under controlled conditions (e.g., fixed ATP concentrations in kinase assays) .
  • Purity validation : Use HPLC-MS to confirm compound integrity (>95% purity) .
  • Meta-analysis : Compare data across studies with shared structural motifs (e.g., 3,5-diaryl oxadiazoles vs. styryl-substituted variants) .

Basic: What are the stability considerations for this compound under different storage conditions?

Answer:

  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the styryl group .
  • Hydrolytic stability : Avoid aqueous buffers at pH > 8, as the oxadiazole ring may undergo ring-opening .
  • Long-term stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic LC-MS checks .

Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Answer:

  • ADMET prediction : Use SwissADME to optimize logP (target 2–3) and polar surface area (<140 Ų) for blood-brain barrier penetration .
  • Metabolite identification : Simulate Phase I metabolism (e.g., CYP3A4-mediated oxidation) with Schrödinger’s MetaSite .
  • Solubility enhancement : Introduce hydrophilic groups (e.g., -OH or -NH₂) at the pyridine 4-position while monitoring SAR trade-offs .

Basic: What spectroscopic techniques are most effective for characterizing in situ reaction intermediates during synthesis?

Answer:

  • In situ FTIR : Monitor amidoxime cyclization via disappearance of -NH₂ stretches (~3350 cm⁻¹) and emergence of oxadiazole C=N (~1600 cm⁻¹) .
  • Reaction monitoring by LC-MS : Track intermediates in real-time using a QTOF mass spectrometer with a flow-cell setup .

Table: Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular Weight316.35 g/mol
LogP (Predicted)3.2 ± 0.3
Melting Point178–182°C (dec.)
UV-Vis λmax (EtOH)285 nm (π→π* transition)

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